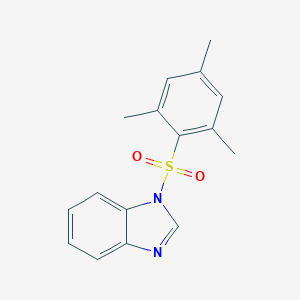

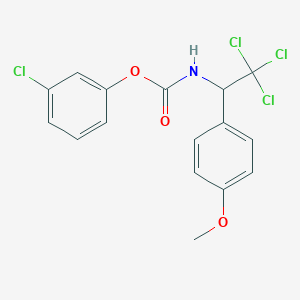

![molecular formula C20H14BrN3O B414433 N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide CAS No. 391218-46-5](/img/structure/B414433.png)

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological and medicinal properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process can vary depending on the desired benzimidazole derivative .

Molecular Structure Analysis

Benzimidazole has a heterocyclic structure, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a variety of biological activities, including anticancer effects . They can interact with various biological targets and undergo a range of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. In general, benzimidazole is a solid at room temperature and is soluble in common organic solvents .

Scientific Research Applications

Synthesis of Other Compounds

Benzimidazole derivatives are often used as intermediates in the synthesis of other complex compounds . For example, they can be used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .

Anticancer Applications

Some benzimidazole derivatives have shown potential as anticancer agents. They have been evaluated against various types of human cancer, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), hepatoma (HEP-G2), and ovarian carcinoma (OVCAR-3) cell lines .

Antibacterial Applications

Benzimidazole derivatives have been found to exhibit antibacterial activity. For instance, some derivatives have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Antimicrobial Applications

In addition to their antibacterial properties, benzimidazole derivatives have also demonstrated antimicrobial activity. One study found a compound to exhibit potent in vitro antimicrobial activity with MIC values against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Structural Analysis

Benzimidazole derivatives are often subjects of X-ray crystal structure analysis, which provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .

Biological Evaluation

Benzimidazole derivatives are often evaluated for their biological activity. For instance, some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents .

Drug Discovery

Benzimidazole derivatives have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis of Biopolymers

Benzimidazole derivatives have been used in the synthesis of biopolymers involved in encapsulation processes .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives have shown inhibitory actions against certain bacterial strains . Another derivative was found to have anti-inflammatory activity .

Biochemical Pathways

It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Benzimidazole derivatives have been reported to exert various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNRZEYELKGVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]furan-2-carboxamide](/img/structure/B414350.png)

![4-Methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)-amino]-ethyl}-benzamide](/img/structure/B414353.png)

![4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide](/img/structure/B414360.png)

![4-tert-butyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B414361.png)

![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B414365.png)

![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)

![3-nitro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B414369.png)